molecular formula C18H16ClN3OS B2461577 N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-49-1

N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2461577
CAS RN: 688335-49-1
M. Wt: 357.86
InChI Key: DHQVXNVVAMONAO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CMPI is a thioacetamide derivative that has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation : New derivatives containing the core structure of N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide were synthesized and evaluated for their anticancer activities. Compounds were investigated for antitumor activities against A549 human lung adenocarcinoma cells, showing selective cytotoxicity. One particular compound exhibited high selectivity with an IC50 value significantly lower than the control against A549 cells, highlighting its potential as a selective anticancer agent (Evren et al., 2019).

  • Antitumor Activity Evaluation : Another study synthesized derivatives bearing different heterocyclic ring systems, including the core structure of interest, and screened them for potential antitumor activity. Among the synthesized compounds, some showed considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Metabolic Studies

  • Metabolism in Liver Microsomes : Research into the comparative metabolism of chloroacetamide herbicides and related compounds revealed insights into the metabolic pathways in human and rat liver microsomes. Such studies are crucial for understanding the metabolic fate of these compounds in biological systems and their potential bioactivation or detoxification pathways (Coleman et al., 2000).

Antibacterial Activity

  • Synthesis and Antibacterial Agents : Some derivatives were synthesized and tested for their antibacterial activity. The study aimed at developing new antibacterial agents by incorporating the core chemical structure, demonstrating significant activity against various bacterial strains. This suggests the potential use of such compounds in treating bacterial infections (Ramalingam et al., 2019).

Anti-inflammatory Activity

  • Evaluation of Anti-inflammatory Properties : Derivatives of N-(3-chloro-4-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide were synthesized and evaluated for their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory activities, suggesting their potential for development into anti-inflammatory drugs (Sunder et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-7-8-14(11-16(13)19)21-17(23)12-24-18-20-9-10-22(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQVXNVVAMONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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